molecular formula C15H22N2O B7591668 3-benzyl-N-propan-2-ylpyrrolidine-1-carboxamide

3-benzyl-N-propan-2-ylpyrrolidine-1-carboxamide

Cat. No. B7591668
M. Wt: 246.35 g/mol
InChI Key: UVECLDMXYCFSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-N-propan-2-ylpyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as BPIC and has been studied for its various biochemical and physiological effects. In We will also discuss the future directions for the research on this compound.

Mechanism of Action

The mechanism of action of BPIC involves its interaction with various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep. BPIC has been found to enhance the activity of this receptor, leading to an anxiolytic and sedative effect.
Biochemical and Physiological Effects:
BPIC has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, as mentioned earlier. It has also been found to exhibit anxiolytic and sedative effects due to its interaction with the GABA-A receptor. BPIC has been found to increase the levels of acetylcholine, which is important for cognitive function. It has also been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using BPIC in lab experiments include its potential applications in the field of medicine, its well-defined synthesis method, and its various biochemical and physiological effects. However, the limitations of using BPIC include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on BPIC. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of pain and inflammation. Further research is also needed to fully understand its mechanism of action and to explore its potential toxicity.

Synthesis Methods

The synthesis of 3-benzyl-N-propan-2-ylpyrrolidine-1-carboxamide involves the reaction of benzylamine, propan-2-amine, and pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place at room temperature and yields BPIC as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

BPIC has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. BPIC has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.

properties

IUPAC Name

3-benzyl-N-propan-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12(2)16-15(18)17-9-8-14(11-17)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECLDMXYCFSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-propan-2-ylpyrrolidine-1-carboxamide

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